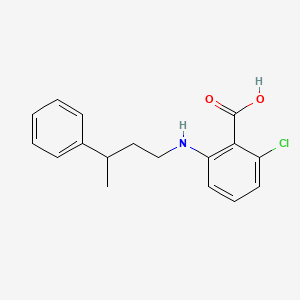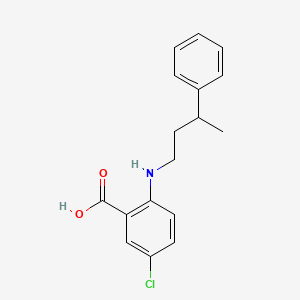
2-Chloro-6-(3-phenylbutylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(3-phenylbutylamino)benzoic acid, also known as C16, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. C16 is a derivative of diclofenac, which is a widely used NSAID. C16 has been found to be more effective than diclofenac in reducing inflammation and pain.
作用机制
2-Chloro-6-(3-phenylbutylamino)benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Chloro-6-(3-phenylbutylamino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory conditions.
实验室实验的优点和局限性
2-Chloro-6-(3-phenylbutylamino)benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in inflammation and pain. 2-Chloro-6-(3-phenylbutylamino)benzoic acid is also relatively easy to synthesize, making it readily available for use in experiments. However, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have some cytotoxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Chloro-6-(3-phenylbutylamino)benzoic acid. One area of interest is the development of more water-soluble derivatives of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, which would make it easier to administer in vivo. Another area of interest is the investigation of the potential anticancer properties of 2-Chloro-6-(3-phenylbutylamino)benzoic acid. Further studies are needed to determine the mechanism of action of 2-Chloro-6-(3-phenylbutylamino)benzoic acid in cancer cells and to evaluate its efficacy in preclinical models. Finally, there is a need for more studies on the safety and toxicity of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, particularly with regard to its potential cytotoxic effects.
合成方法
The synthesis of 2-Chloro-6-(3-phenylbutylamino)benzoic acid involves the reaction of 2-chloro-6-nitrobenzoic acid with 3-phenylbutylamine in the presence of a reducing agent such as iron powder. The reaction proceeds through a reduction of the nitro group to an amino group, followed by an amide bond formation between the carboxylic acid group of the benzoic acid and the amine group of the 3-phenylbutylamine.
科学研究应用
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-chloro-6-(3-phenylbutylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(13-6-3-2-4-7-13)10-11-19-15-9-5-8-14(18)16(15)17(20)21/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZQUVHZSBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C(=CC=C1)Cl)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)
![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)


![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)

![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)
